N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound belongs to the tetrahydroisoquinoline carboxamide class, characterized by a partially saturated isoquinoline core substituted with a methyl group at position 2, a phenyl group at position 3, and a 4-(acetylamino)phenyl carboxamide moiety at position 2. The 1-oxo group imparts electron-withdrawing properties, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
OZWXHQNMQFLFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine.
Formation of the Carboxamide Functionality: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Scaffold Modifications
Tetrahydroisoquinoline vs. Dihydroquinoline Derivatives
- Target Compound: The tetrahydroisoquinoline core (1,2,3,4-tetrahydro) provides partial saturation, enhancing conformational flexibility compared to fully aromatic isoquinoline derivatives.
- Analogues: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide () retain a planar dihydroquinoline scaffold, which may improve π-π stacking interactions but reduce metabolic stability due to increased lipophilicity .
Substituent Effects at Position 4
- 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid () lacks the tetrahydroisoquinoline ring, reducing rigidity and complicating receptor binding .
Functional Group Variations
Aromatic vs. Heteroaromatic Substitutions
- Target Compound : The phenyl group at position 3 contributes to hydrophobic interactions, while the acetylated aniline at position 4 balances hydrophilicity.
- Analogues: (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide () introduces a pyridinyl group and trifluoroethyl chain, enhancing polarity and fluorophilic interactions . N-(2-Fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxamide () replaces the isoquinoline core with a pyrimidine ring, altering electronic properties and binding kinetics .
Pharmacokinetic and Physicochemical Properties
Key Observations:
- Fluorine-containing derivatives () exhibit lower LogP values, favoring aqueous solubility but possibly limiting blood-brain barrier penetration .
Biological Activity
N-[4-(Acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (commonly referred to as Tetrahydroisoquinoline derivative) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tetrahydroisoquinoline core with an acetylamino group and a phenyl group. The unique structural characteristics contribute to its diverse pharmacological properties.
Research indicates that this compound interacts with specific enzymes and receptors in biological systems. This interaction modulates enzyme activity and influences cellular processes such as gene expression and signal transduction pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance:
- Case Study 1 : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells. The IC50 values ranged from to , indicating potent activity compared to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited high degrees of inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Acetylaminophenyl)-2-methylisoquinoline | Isoquinoline core | Lacks tetrahydro structure |
| 3-(Acetylamino)-1-benzylisoquinoline | Benzyl substitution | Different substitution pattern affects activity |
| N-[4-(methoxyphenyl)]tetrahydroisoquinoline | Methoxy group instead of acetylamino | Variation in functional groups leads to different properties |
This table illustrates how variations in functional groups can significantly influence the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
